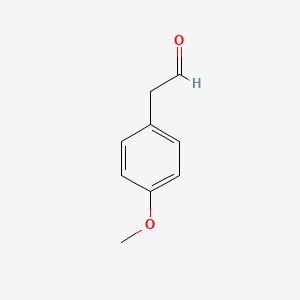

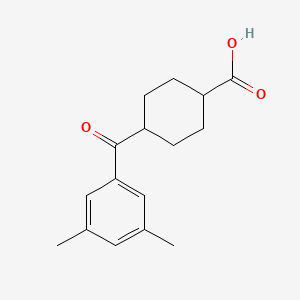

cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” is a cyclic organic compound with a molecular formula of C16H20O3 . It is not chirally pure and contains a mixture of enantiomers . It is commonly used as an intermediate in the synthesis of other chemicals, drugs, and materials.

Molecular Structure Analysis

The InChI code for “cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” is 1S/C16H20O3/c1-10-7-11(2)9-14(8-10)15(17)12-3-5-13(6-4-12)16(18)19/h7-9,12-13H,3-6H2,1-2H3,(H,18,19)/t12-,13+ . This indicates the specific arrangement of atoms in the molecule.Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure

Studies on cyclohexane derivatives have highlighted methods for the preparation of cis- and trans-isomers starting from corresponding t-butylbenzoic acids. These methods are crucial for synthesizing specific isomers of cyclohexanecarboxylic acids, including derivatives like cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. The mass spectra and mode of fragmentation of these compounds provide insights into their structural properties and potential applications in chemical synthesis (Bekkum et al., 2010).

Another study demonstrated the facile reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines, leading to the formation of cyclic imide and open-chain amide carboxylic acid derivatives. This research indicates the versatility of cyclohexane derivatives in creating structurally diverse molecules, which could be relevant for developing new materials or pharmaceuticals (Smith & Wermuth, 2012).

Reactions and Derivatization

The preparation of pyrimido[2,1-a]phthalazines and an aminopyrimido[2,1-a]isoindole through a retro Diels–Alder reaction involving cis-2-p-toluoylcyclohexanecarboxylic acid showcases the potential of cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid derivatives in complex organic syntheses. Such reactions are crucial for the development of novel organic compounds with potential applications in drug discovery and material science (Sohár et al., 2001).

Investigations into the conformational study of cyclohexane-1,3,5-tricarbonitrile derivatives reveal the importance of isomerism in determining the physical and chemical properties of cyclohexane-based compounds. Such studies contribute to a deeper understanding of how slight modifications in molecular structure can influence the behavior and reactivity of complex molecules, which is crucial for the design of new chemical entities with desired properties (Chuang & Fang, 2001).

Propriétés

IUPAC Name |

4-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-7-11(2)9-14(8-10)15(17)12-3-5-13(6-4-12)16(18)19/h7-9,12-13H,3-6H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGJTNCBQFWRCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2CCC(CC2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801203310, DTXSID601212105 |

Source

|

| Record name | trans-4-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801203310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601212105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

CAS RN |

736136-27-9, 735270-26-5 |

Source

|

| Record name | trans-4-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801203310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601212105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.